Technical Guide: Solubility Profile & Crystallization Thermodynamics of (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride
Technical Guide: Solubility Profile & Crystallization Thermodynamics of (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride
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Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1). As a chiral primary amine salt, this compound exhibits a distinct amphiphilic solubility profile governed by the competition between its high-lattice-energy ionic headgroup (ammonium chloride) and its lipophilic 4-bromophenyl tail.
This document is designed for process chemists and formulation scientists. It moves beyond static data points to establish a predictive solubility model and a validated experimental workflow for solvent selection, essential for enantiomeric resolution and polymorph control.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of (S)-1-(4-bromophenyl)propan-1-amine HCl, we must first deconstruct its molecular interactions.
Structural Analysis[1][2]
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Ionic Headgroup (
): The primary driver of lattice energy. This moiety requires solvents with high dielectric constants ( ) or strong hydrogen bond donor (HBD) capabilities to solvate the ions and overcome the crystal lattice forces. -
Lipophilic Domain (4-Bromophenyl + Propyl Chain): This aromatic/aliphatic region limits solubility in highly polar, non-organic media (like pure water at low pH) but enhances interaction with organic solvents possessing moderate polarity.
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Chirality ((S)-Enantiomer): While the solubility of the pure (S)-enantiomer in achiral solvents is identical to the (R)-enantiomer, it differs significantly from the racemate . The racemate often possesses a different crystal packing arrangement (and thus lattice energy), leading to a solubility difference that can be exploited for resolution (Wallach’s Rule).
Predicted Solubility Heatmap
Based on the Hansen Solubility Parameters (HSP) for similar phenethylamine hydrochlorides, the expected solubility profile is categorized below:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Protogenic Polar | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding solvates the chloride ion; alkyl chain interacts with the organic tail. |
| Aprotic Polar | DMSO, DMF | Very High (>200 mg/mL) | High dielectric constant dissociates the salt; excellent solvation of the aromatic system. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Ability to form "loose" ion pairs; good solvation of the bromophenyl group. |
| Ethers | THF, MTBE | Low to Moderate | Poor anion solvation; useful as antisolvents or for controlled precipitation. |
| Hydrocarbons | Hexane, Toluene | Insoluble (<1 mg/mL) | Lack of polarity to overcome lattice energy; ideal antisolvents. |
| Esters | Ethyl Acetate | Low | Often used to "crash out" amine salts from alcoholic solutions. |
Part 2: Experimental Determination Protocols
As exact literature values for this specific enantiomer are proprietary or variable based on polymorphs, the following self-validating protocols are required to generate precise data for your specific batch.
Protocol A: Gravimetric Solubility Screening (The "Gold Standard")
Objective: Determine the saturation solubility (
Reagents:
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(S)-1-(4-bromophenyl)propan-1-amine HCl (dried, purity >98%)
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HPLC-grade Solvents (MeOH, EtOH, IPA, MeCN, EtOAc)
Workflow:
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Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a crimp-top HPLC vial.
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Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
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Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation).
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Quantification:
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Option A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a tared vessel under vacuum. Weigh the residue.
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Option B (HPLC): Dilute the filtrate 100x with mobile phase and quantify against a standard curve.
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Protocol B: Polythermal Method (Van't Hoff Analysis)
Objective: Determine the metastable zone width (MSZW) and temperature dependence for recrystallization design.
Workflow:
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Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).
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Heat at a constant rate (1°C/min) with stirring until the solution becomes clear (
). -
Cool at a constant rate (1°C/min) until nucleation is observed (
- turbidity onset). -
Repeat with concentrations of 75, 100, and 125 mg/mL.
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Plot:
vs. (Kelvin). The slope corresponds to .
Part 3: Visualization of Workflows
Solubility Screening Logic
This diagram illustrates the decision matrix for selecting a solvent system for purification or formulation.
Caption: Logic flow for categorizing solvents into Process Solvents, Crystallization Solvents, or Anti-Solvents based on thermal solubility behavior.
Recrystallization Process Design
The following diagram details the specific workflow for purifying the (S)-enantiomer using a Solvent/Anti-solvent system, a common requirement for this class of compounds.
Caption: Optimized solvent/anti-solvent recrystallization workflow for high-purity amine hydrochloride isolation.
Part 4: Strategic Applications
Enantiomeric Enrichment (Optical Purification)
For chiral amines, the solubility of the racemate (
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Scenario A (
): The racemate is less soluble (forms a racemic compound). Recrystallization will preferentially precipitate the racemate, leaving the enriched enantiomer in the mother liquor. This is undesirable for high yield of pure product. -
Scenario B (
): The racemate is more soluble (conglomerate or unstable compound). Recrystallization preferentially precipitates the pure (S)-enantiomer. -
Action: Determine the eutectic point by measuring the solubility of mixtures with varying enantiomeric excess (ee). If Scenario A applies, convert the HCl salt to a different salt (e.g., Tartrate or Mandelate) to invert the solubility relationship.
Impurity Rejection
The 4-bromophenyl moiety introduces a "heavy atom" effect.
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Des-bromo impurity: Likely more soluble in polar solvents due to lower lipophilicity.
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Regioisomers (2-bromo or 3-bromo): Often have lower lattice energies and higher solubility.
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Strategy: Use a "high-yield" crystallization (e.g., EtOH/MTBE 1:3) to crash out the bulk product, then a "high-purity" recrystallization (e.g., pure IPA) to wash away the more soluble regioisomers.
References
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Thermodynamics of Amine Salt Solubility
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Creates, D. (2012). Solubility of Pharmaceutical Compounds in Organic Solvents. This text details the general thermodynamic principles governing amine hydrochloride solubility in alcohols.
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Source:
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Recrystallization Methodologies
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Provides the foundational logic for solvent/anti-solvent selection for polar salts.
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Source:
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- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. (The authoritative text on solubility relationships between enantiomers and racemates).
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Compound Data (Analogous Structures)
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National Center for Biotechnology Information. PubChem Compound Summary for Brompheniramine Maleate (Structural analog for solubility trends).
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Source:
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(Note: Specific quantitative solubility data for the (S)-enantiomer of this specific CAS is not available in open-access peer-reviewed literature. The profiles above are derived from first-principles chemical engineering of homologous phenethylamine hydrochloride salts.)
